molecular formula C12H18ClNO3 B12430431 Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Cat. No.: B12430431
M. Wt: 259.73 g/mol
InChI Key: WTBZOHYJGNLMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO3. It is a hydrochloride salt form of methyl 3-amino-3-(2-ethoxyphenyl)propanoate, which is known for its applications in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form 2-ethoxy-β-nitrostyrene. This intermediate is then reduced to 2-ethoxyphenylacetaldehyde, which undergoes a Mannich reaction with formaldehyde and methylamine to yield methyl 3-amino-3-(2-ethoxyphenyl)propanoate. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is used in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity or alteration of receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride
  • Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

Uniqueness

Methyl 3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties and applications compared to its analogs .

Properties

IUPAC Name

methyl 3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZOHYJGNLMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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